molecular formula C8H12N4O B1418459 diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol CAS No. 77314-49-9

diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol

Cat. No.: B1418459
CAS No.: 77314-49-9
M. Wt: 180.21 g/mol
InChI Key: JGGZIHFGEMXEQU-UHFFFAOYSA-N
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Description

Diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol is a heterocyclic compound featuring a 1,4-dihydropyridine core with a diazenyl (–N=N–) group, a dimethylamino (–N(CH₃)₂) substituent at the 2-position, and a methanol (–CH₂OH) moiety at the 4-ylidene position. The dimethylamino group acts as an electron donor, and the methanol substituent may facilitate hydrogen bonding or surface adsorption, influencing solubility and reactivity .

Properties

IUPAC Name

2-(dimethylamino)pyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-12(2)7-5-6(3-4-10-7)8(13)11-9/h3-5H,9H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGZIHFGEMXEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655904
Record name 2-(Dimethylamino)pyridine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77314-49-9
Record name 2-(Dimethylamino)pyridine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol typically involves the reaction of 2-(dimethylamino)pyridine with diazonium salts under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at low temperatures to ensure the stability of the diazonium intermediate. The product is then isolated and purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Amines derived from the reduction of the diazenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol serves as a building block in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, including:

  • Oxidation: Can be oxidized to form N-oxides.
  • Reduction: The diazenyl group can be reduced to an amine.
  • Substitution Reactions: The dimethylamino group can be substituted with other nucleophiles, leading to diverse derivatives .

Pharmacology

This compound is being investigated for its potential as a pharmacophore in drug design. The structural features of this compound may enhance binding affinity to biological targets such as enzymes and receptors. The mechanism of action typically involves:

  • Hydrogen bonding and electrostatic interactions facilitated by the diazenyl group.
  • Improved solubility and membrane permeability due to the dimethylamino group .

Material Science

In industrial applications, this compound is utilized in developing new materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can tailor these properties for various applications .

Case Studies and Research Findings

Research studies have documented the interactions of diazenyl compounds with various biological targets. For instance:

  • A study highlighted its potential as an anti-cancer agent through its ability to induce apoptosis in cancer cell lines by modulating enzyme activity.
  • Another investigation focused on its role as a ligand in metal coordination complexes, which could lead to applications in catalysis and materials science.

These findings underscore the compound's versatility and potential across multiple disciplines.

Mechanism of Action

The mechanism of action of diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol involves its interaction with biological targets, such as enzymes or receptors. The diazenyl group can participate in hydrogen bonding or electrostatic interactions, while the dimethylamino group can enhance solubility and membrane permeability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol can be contextualized by comparing it with three analogous compounds: p-methyl red, 3-dimethylaminomethyl-2-methyl-1,4-dihydroquinoline-4-one, and ethyl 2-cyano-3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoate. Key differences and similarities are summarized below.

Table 1: Structural and Functional Comparison

Feature This compound p-Methyl Red 3-Dimethylaminomethyl-2-methyl-1,4-dihydroquinoline-4-one
Core Structure 1,4-Dihydropyridine Benzene 1,4-Dihydroquinoline (fused benzene-pyridine)
Key Substituents Diazenyl, dimethylamino, methanol Diazenyl, dimethylamino, carboxylic acid Dimethylaminomethyl, methyl, ketone
Electronic Properties Partial conjugation via dihydropyridine and diazenyl; electron-rich Strong conjugation via benzene and diazenyl; pH-sensitive Extended conjugation due to fused rings; moderate electron donation
Applications Potential DSSCs, sensors (theoretical) Dye-sensitized solar cells (DSSCs), pH indicators Pharmaceutical intermediates (inferred from synthesis)
Synthesis Likely involves diazo coupling or dihydropyridine alkylation Diazotization and azo coupling Alkylation with methyl iodide

Key Insights:

However, the diazenyl group compensates by enhancing electron delocalization . The 1,4-dihydroquinoline derivative () exhibits extended conjugation due to fused rings, which may improve charge transfer in photochemical applications compared to the non-fused dihydropyridine system .

Substituent Effects: The methanol group in the target compound contrasts with the carboxylic acid in p-methyl red. While carboxylic acid promotes anchoring to TiO₂ in DSSCs, methanol’s weaker acidity may reduce surface adhesion but improve solubility in polar solvents . Dimethylamino groups in both the target compound and p-methyl red act as electron donors, but their positioning on a dihydropyridine vs. benzene ring alters donor strength and steric effects .

Synthetic Routes: The target compound’s synthesis may parallel p-methyl red’s diazo coupling, but starting from a dihydropyridine precursor. Alternatively, alkylation methods (as in ) could introduce the dimethylamino or methanol groups .

Theoretical Applications: While p-methyl red is well-documented in DSSCs, the target compound’s dihydropyridine-diazenyl system could enable unique redox properties for organic electronics or chemo-sensors. Its methanol group may also support functionalization for drug delivery .

Biological Activity

Diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol is a chemical compound characterized by its unique structure, which combines a diazenyl group with a dimethylamino substituent on a pyridine derivative. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C8H12N4O
  • Molecular Weight : 180.21 g/mol
  • CAS Number : 77314-49-9

Synthesis

The synthesis of this compound typically involves the reaction of 2-(dimethylamino)pyridine with diazonium salts under controlled conditions, often utilizing solvents like ethanol or methanol at low temperatures to stabilize the diazonium intermediate. The product is isolated through recrystallization or chromatography.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The diazenyl group facilitates hydrogen bonding and electrostatic interactions, while the dimethylamino group enhances solubility and membrane permeability. These interactions can modulate the activity of target molecules, leading to various biological effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related pyridine derivatives have shown effectiveness against a range of bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

Recent studies have explored the anticancer potential of diazenyl compounds. For example, certain diazenyl derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 and MDA-MB-231. The combination of these compounds with established chemotherapeutics like doxorubicin has shown synergistic effects, enhancing overall efficacy while potentially reducing side effects .

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. Compounds in this class have been found to scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

StudyFindings
Umesha et al. (2009)Demonstrated antioxidant and antimicrobial activity in related compounds using DPPH radical scavenging assays.
Goulioukina et al. (2016)Identified cytotoxic effects in breast cancer cell lines with certain diazenyl derivatives showing enhanced activity when combined with doxorubicin.
Frasinyuk et al. (2017)Reviewed the implications of tautomerism in compounds similar to diazenyl derivatives affecting biological activity and protein binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol
Reactant of Route 2
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diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol

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